Product packaging for cis-(Oxalatodiammine)platinum(II)(Cat. No.:CAS No. 41349-15-9)

cis-(Oxalatodiammine)platinum(II)

Cat. No.: B3061076
CAS No.: 41349-15-9
M. Wt: 317.16 g/mol
InChI Key: LEAMURMBTFQRNZ-UHFFFAOYSA-N
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Description

Historical Context of Platinum(II) Coordination Compounds

The journey into understanding platinum(II) coordination compounds is a story of scientific inquiry that dates back to the mid-19th century. In 1845, Italian chemist Michele Peyrone first described the compound cis-[Pt(NH₃)₂Cl₂], which would later come to be known as cisplatin (B142131). wikipedia.org However, it was the groundbreaking work of Swiss chemist Alfred Werner in the late 1890s that truly laid the foundation for modern coordination chemistry. ncert.nic.inwikipedia.org

Werner's revolutionary theory of coordination compounds, for which he was awarded the Nobel Prize in Chemistry in 1913, proposed that metal ions possess both a primary and a secondary valence. ncert.nic.inwikipedia.orgbyjus.com The primary valence corresponds to the oxidation state of the metal, while the secondary valence, or coordination number, refers to the number of atoms or molecules directly bonded to the central metal ion. ncert.nic.in Through meticulous experimentation with a variety of metal complexes, including those of platinum, Werner was able to explain the existence of isomers—compounds with the same chemical formula but different arrangements of atoms. wikipedia.orglibretexts.org His work correctly predicted the square planar geometry of many platinum(II) complexes, a crucial insight for understanding their properties and reactivity. libretexts.orgiitk.ac.in

The serendipitous discovery of the biological activity of cisplatin by Barnett Rosenberg and his team in the 1960s marked a pivotal moment, not only for medicine but also for reigniting interest in the fundamental coordination chemistry of platinum. nih.govnumberanalytics.comsciencepublishinggroup.com This discovery underscored the profound connection between the three-dimensional structure of a coordination compound and its function, a central theme in the study of platinum(II) complexes.

Significance of cis-Geometry in Platinum(II) Complexes

The spatial arrangement of ligands around the central platinum(II) ion, known as its geometry, is of paramount importance. Platinum(II) complexes typically adopt a square planar geometry. numberanalytics.comontosight.ai This arrangement can lead to the formation of geometric isomers, specifically cis and trans isomers, when two different types of ligands are present. libretexts.orglibretexts.org

In the cis isomer, identical ligands are positioned adjacent to each other, at a 90-degree angle. libretexts.org Conversely, in the trans isomer, identical ligands are situated on opposite sides of the central metal ion, at a 180-degree angle. libretexts.org This seemingly subtle difference in spatial orientation has profound implications for the chemical and biological properties of the complex.

The significance of the cis-geometry is most famously illustrated by the stark contrast in the biological activity of cisplatin and its trans isomer, transplatin. wikipedia.orgdifferencebetween.comopen.edu Cisplatin is a potent anticancer agent, a property attributed to its ability to form specific types of cross-links with DNA. nih.govlibretexts.orgpatsnap.com The cis arrangement of the two chloride ligands allows the molecule to bind to adjacent purine (B94841) bases on a DNA strand, causing a distinct bend in the DNA helix that disrupts replication and transcription. libretexts.orglibretexts.org

In contrast, transplatin is largely inactive. open.edursc.org The greater distance between its leaving groups prevents the formation of the same 1,2-intrastrand adducts that are characteristic of cisplatin's mechanism of action. wikipedia.orgopen.edu This critical difference highlights that the specific geometric arrangement of ligands is a key determinant of the reactivity and interactions of platinum(II) complexes with other molecules.

Overview of Oxalato and Ammine Ligands in Platinum(II) Systems

Ammine Ligands (NH₃): Ammonia (B1221849) (NH₃) is a classic and well-studied ligand in coordination chemistry. wikipedia.org It is a neutral, monodentate ligand, meaning it binds to the metal center through a single atom, in this case, the nitrogen. wikipedia.org Ammine ligands are pure σ-donors and are considered to be in the middle of the spectrochemical series. wikipedia.org In platinum(II) complexes, the Pt-N bond is generally stable. wikipedia.org The presence of ammine ligands can influence the solubility and reactivity of the complex.

The combination of two monodentate ammine ligands and one bidentate oxalato ligand in a cis configuration around a platinum(II) center results in the specific and stable structure of cis-(Oxalatodiammine)platinum(II). The properties of this complex are a direct consequence of the interplay between the square planar geometry of the platinum(II) ion and the electronic and steric contributions of the ammine and oxalato ligands.

Research Findings on cis-(Oxalatodiammine)platinum(II)

While not as extensively studied as cisplatin or carboplatin, research on cis-(Oxalatodiammine)platinum(II) has provided valuable insights into the structure-activity relationships of platinum complexes. Studies have focused on its synthesis, characterization, and comparison with other platinum compounds.

The synthesis of cis-(Oxalatodiammine)platinum(II) can be achieved through various routes, often involving the reaction of a diammineplatinum(II) species with an oxalate (B1200264) salt. The resulting complex is a neutral, crystalline solid.

Spectroscopic and structural analyses have confirmed the cis-configuration of the ammine ligands and the bidentate coordination of the oxalate ligand, forming the characteristic chelate ring. X-ray diffraction studies have provided precise bond lengths and angles, confirming the distorted square-planar geometry around the platinum(II) center.

The reactivity of the oxalato ligand as a leaving group is a key area of investigation. Compared to the chloride ligands in cisplatin, the bidentate oxalate ligand is generally more stable and less prone to substitution reactions. This has implications for the activation of the complex and its potential interactions with biological macromolecules.

Interactive Data Table: Properties of cis-(Oxalatodiammine)platinum(II)

PropertyValue
Chemical Formula [Pt(NH₃)₂(C₂O₄)]
Molar Mass 317.15 g/mol
Appearance White to off-white crystalline powder
Coordination Geometry Square planar
Oxidation State of Platinum +2
Ligands Two ammine (NH₃) ligands, one oxalato (C₂O₄²⁻) ligand
Charge Neutral

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O4Pt B3061076 cis-(Oxalatodiammine)platinum(II) CAS No. 41349-15-9

Properties

IUPAC Name

azanide;oxalic acid;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2N.Pt/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAMURMBTFQRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.[NH2-].[NH2-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41349-15-9
Record name Platinum(II), cis-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Structural Elucidation and Characterization of Cis Oxalatodiammine Platinum Ii and Analogues

Spectroscopic Analysis of Platinum(II) Oxalato-Ammine Complexes

Spectroscopic techniques are indispensable for elucidating the intricate structural details of platinum(II) complexes. Nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and mass spectrometry methods each offer unique and complementary information regarding the molecular framework, bonding, and composition of these compounds.

NMR spectroscopy is a powerful tool for probing the structure of platinum(II) complexes in solution. By analyzing the spectra of various NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹⁵Pt, researchers can deduce connectivity, stereochemistry, and the electronic environment of the constituent atoms.

¹H NMR spectroscopy provides valuable information about the protons within the ammine and other organic ligands attached to the platinum(II) center. In cis-[Pt(NH₃)₂(oxalate)], the protons of the ammine ligands give rise to characteristic signals. The chemical shifts of these protons are influenced by the coordination to the platinum atom and the nature of the other ligands in the coordination sphere. For instance, in related platinum(II) ammine complexes, the chemical shifts of the ammine protons can be observed, and their coupling to the ¹⁹⁵Pt nucleus can provide further structural insights. nih.gov The spectra of platinum(II) complexes containing other amine ligands, such as piperidine (B6355638), have been analyzed to determine the conformation of the ligand rings and the orientation of the N-H protons.

The analysis of ¹H NMR spectra for a series of cis-[Pt(Pip)(Am)Cl₂] complexes, where Pip is piperidine and Am is another amine, has allowed for the detailed assignment of the spin-spin splitting patterns of the non-equivalent protons of the piperidine ring. researchgate.net These studies have shown that the piperidine ring typically adopts a chair conformation with the nitrogen atom coordinated to the platinum in an equatorial position. researchgate.net Furthermore, variable-temperature ¹H NMR studies can reveal information about dynamic processes, such as ligand exchange or conformational changes, by observing changes in the line shape and chemical shifts of the proton signals.

¹³C NMR spectroscopy is instrumental in characterizing the carbon-containing ligands of platinum(II) complexes, such as the oxalate (B1200264) group in cis-(oxalatodiammine)platinum(II). The chemical shifts of the carbon atoms in the oxalate ligand provide information about its coordination to the platinum center. In platinum(II) complexes with other organic ligands, ¹³C NMR can reveal details about the carbon skeleton of the ligands and any changes that occur upon coordination. For example, in platinum(II) N-heterocyclic carbene complexes derived from adenosine, the ¹³C NMR spectrum shows distinct signals for the carbons of the ribose ring and the purine (B94841) base, with the C8 carbon directly bonded to platinum exhibiting a characteristic chemical shift. nih.gov The coupling between ¹³C and ¹⁹⁵Pt nuclei, if observed, can further confirm the connectivity within the molecule. The large chemical shift range of ¹³C NMR makes it a sensitive probe for subtle electronic changes within the molecule.

¹⁹⁵Pt NMR spectroscopy is a highly sensitive and direct method for probing the chemical environment of the platinum atom. The ¹⁹⁵Pt nucleus is a spin-1/2 nucleus with a natural abundance of approximately 33.8%, making it well-suited for NMR studies. wikipedia.org The chemical shift of the ¹⁹⁵Pt nucleus is extremely sensitive to the oxidation state of the platinum, the coordination number, and the nature of the directly coordinated ligands. wikipedia.orghuji.ac.il This sensitivity allows for the differentiation of various platinum species in solution.

The chemical shift of cis-(oxalatodiammine)platinum(II) and its analogues provides a unique fingerprint of the coordination sphere. For example, the replacement of a chloride ligand with a water molecule in cisplatin (B142131) results in a significant change in the ¹⁹⁵Pt chemical shift. researchgate.net The ¹⁹⁵Pt NMR chemical shifts for platinum(II) complexes span a very wide range, which allows for the clear distinction between different coordination environments. wikipedia.org For instance, the chemical shifts for cis-[PtCl₂(NH₃)₂] and trans-[PtCl₂(NH₃)₂] are very similar, but the ranges for dichloride platinum(II) complexes with pyridine (B92270) derivatives are sufficiently different to allow for the identification of the two isomers. researchgate.net

Furthermore, the coupling between the ¹⁹⁵Pt nucleus and other NMR-active nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P, provides valuable information about the connectivity and trans-influence of the ligands. huji.ac.iluq.edu.au The magnitude of the one-bond coupling constant, ¹J(¹⁹⁵Pt-¹⁵N), is particularly informative about the nature of the platinum-nitrogen bond. uq.edu.au

Table 1: Selected ¹⁹⁵Pt NMR Chemical Shift Data for Platinum(II) Complexes

CompoundChemical Shift (δ, ppm)
cis-[PtCl₂(NH₃)₂]-2104
trans-[PtCl₂(NH₃)₂]-2101
cis-[PtCl(NH₃)₂(D₂O)]⁺-1756
[Pt(NH₃)₄]²⁺-1585

Data sourced from various research articles. researchgate.net

Vibrational spectroscopy, including infrared (IR) and far-infrared (FIR) techniques, provides detailed information about the bonding and structure of platinum(II) oxalato-ammine complexes by probing the vibrational modes of the molecule. The IR spectrum of cis-(oxalatodiammine)platinum(II) exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H bonds in the ammine ligands, the C=O and C-O bonds in the oxalate ligand, and the Pt-N and Pt-O bonds.

The N-H stretching vibrations of the coordinated ammine groups typically appear in the region of 3100-3300 cm⁻¹. researchgate.net The number and position of these bands can provide information about the symmetry of the complex and the hydrogen bonding interactions. The strong absorption bands associated with the carboxylate group of the oxalate ligand are particularly diagnostic. The asymmetric and symmetric stretching vibrations of the C=O bonds are sensitive to the coordination mode of the oxalate ligand.

FIR spectroscopy is crucial for observing the low-frequency vibrations involving the heavy platinum atom, specifically the Pt-N and Pt-O stretching and bending modes. The Pt-N stretching vibrations in platinum(II) ammine complexes are typically found in the 400-550 cm⁻¹ range. researchgate.net The Pt-O stretching vibrations associated with the coordinated oxalate ligand are also found in this region. A complete assignment of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), can provide a detailed picture of the molecular structure and bonding. researchgate.netnih.gov

Table 2: Characteristic IR and FIR Vibrational Frequencies for Platinum(II) Ammine and Oxalato Complexes

Vibrational ModeFrequency Range (cm⁻¹)
ν(N-H)3100-3300
ν(C=O)~1600-1700
ν(C-O)~1200-1400
ν(Pt-N)400-550
ν(Pt-O)300-500

Frequency ranges are approximate and can vary depending on the specific complex and its environment.

Mass spectrometry (MS) and electrospray ionization mass spectrometry (ESI-MS) are powerful analytical techniques used to determine the molecular weight and elemental composition of platinum(II) complexes and to study their fragmentation patterns. ESI-MS is particularly well-suited for the analysis of charged or polar coordination complexes, as it allows for the gentle transfer of ions from solution to the gas phase. chempap.org

The mass spectrum of cis-(oxalatodiammine)platinum(II) would show a characteristic isotopic cluster for the molecular ion, which is due to the natural isotopic abundance of platinum. This isotopic pattern provides a definitive confirmation of the presence of platinum in the molecule. High-resolution mass spectrometry can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. nih.gov By inducing fragmentation of the molecular ion, it is possible to identify the constituent ligands and to deduce the connectivity of the complex. For example, the loss of ammine or oxalate ligands, or fragments thereof, can be observed in the MS/MS spectrum, providing evidence for the composition of the coordination sphere. chempap.orgnih.gov ESI-MS has been successfully used to characterize a variety of platinum(II) and platinum(IV) complexes, including cisplatin and its derivatives, and to study their interactions with biological molecules. chempap.orgnii.ac.jp

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within platinum(II) complexes. The UV-Vis spectra of square-planar Pt(II) complexes are typically characterized by a series of absorption bands corresponding to d-d transitions and charge-transfer bands. researchgate.net

For cis-(Oxalatodiammine)platinum(II) and related oxalato complexes, the spectra reveal specific electronic transitions. The ultraviolet irradiation of transition-metal oxalate complexes can lead to the irreversible fragmentation of the oxalate dianion into two molecules of carbon dioxide and the reduction of the metal center. illinois.edu This photochemical reactivity highlights the importance of the oxalate ligand in the electronic properties of the complex. illinois.edu

Studies on various platinum(II) complexes, including those with ammine and other ligands, have shown that the absorption bands can be influenced by the solvent and the nature of the ligands. rsc.org For instance, time-dependent UV-Vis spectroscopy has been employed to monitor the hydrolysis of platinum complexes, revealing isosbestic points that indicate the presence of different species in solution. rsc.org The analysis of these spectra, often aided by theoretical calculations like time-dependent density functional theory (TD-DFT), allows for the assignment of electronic transitions. These transitions can include metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which are crucial for understanding the photoreactivity and potential applications of these complexes. researchgate.net

The table below summarizes typical UV-Vis absorption data for related platinum(II) complexes, illustrating the types of electronic transitions observed.

Complex TypeAbsorption Maxima (nm)AssignmentReference
Platinum(II) Oxalato Complexes~350-550MLCT researchgate.net
cis-[Pt(H₂O)₂(NH₃)₂]²⁺285, 350d-d/Charge Transfer rsc.org
[PtCl₄]²⁻465, 434 (in µm⁻¹)MLCT researchgate.net
[PdCl₄]²⁻450, 374 (in µm⁻¹)LMCT researchgate.net

X-ray Crystallographic Studies of cis-(Oxalatodiammine)platinum(II) and Related Structures

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

For cis-(Oxalatodiammine)platinum(II) and its analogues, X-ray diffraction studies confirm the square-planar coordination geometry around the central platinum(II) ion, which is characteristic of d⁸ metal complexes. researchgate.netlibretexts.orgncert.nic.in The platinum atom is coordinated to two nitrogen atoms from the ammine ligands and two oxygen atoms from the bidentate oxalate ligand. researchgate.net

The resulting geometry is often a distorted square planar arrangement. researchgate.net For example, in related platinum(II) oxalato complexes with different N-donor ligands, the O-Pt-O and N-Pt-N bond angles can deviate from the ideal 90°. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been shown to provide optimized geometries that are in good agreement with experimental X-ray data for similar complexes like oxaliplatin. researchgate.net

The table below presents a comparison of theoretical and experimental bond parameters for a related platinum(II) complex, oxaliplatin, which features a diaminocyclohexane ligand instead of two ammine ligands. This data illustrates the typical bond lengths and angles found in such structures.

ParameterTheoretical (Å or °)Experimental (Å or °)Reference
R(Pt-N)2.102.10 researchgate.net
R(Pt-O)2.012.01 researchgate.net
R(C-O)1.361.34 researchgate.net
R(C=O)1.231.22 researchgate.net
A(N-Pt-N)83.582.4 - 83.8 researchgate.net
A(N-Pt-O)96.42 - 179.696.8 - 179.1 researchgate.net
A(Pt-O-C)113.062112.6 researchgate.net
A(O-C=O)123.38122.5 researchgate.net

The solid-state packing of cis-(Oxalatodiammine)platinum(II) and its analogues is significantly influenced by supramolecular interactions, particularly hydrogen bonding. The ammine ligands, with their N-H protons, can act as hydrogen bond donors, while the oxygen atoms of the oxalate ligand and potentially other nearby molecules can act as acceptors. nih.gov

In the crystal structure of the related cis-[Pt(NO₂)₂(NH₃)₂], extensive intermolecular N-H···O hydrogen bonds create a complex three-dimensional framework. nih.gov These interactions play a crucial role in the stability and physical properties of the crystalline material. nih.gov The formation of hydrogen bonds between platinum-bound amines and adjacent molecules is a recurring motif in the structural chemistry of these complexes. researchgate.net The nature of hydrogen bonds to platinum(II) can have a significant charge-transfer component. nih.gov

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. For cis-(Oxalatodiammine)platinum(II), this involves the precise determination of the weight percentages of carbon, hydrogen, nitrogen, and platinum. The experimentally determined values are compared with the calculated theoretical percentages to verify the purity and composition of the complex.

This technique is routinely reported in the characterization of new platinum(II) oxalato complexes and their derivatives. researchgate.net For instance, the synthesis of platinum(II) oxalato complexes with adenosine-based ligands was confirmed through elemental analysis, which provided results consistent with the proposed formulas. researchgate.net Similarly, the characterization of platinum complexes often includes analytical data that substantiates their composition. researchgate.net

Other Characterization Methods

Molar electrical conductivity measurements are used to determine the electrolytic nature of a complex in solution. By measuring the conductivity of a solution of the complex at a known concentration, it is possible to infer whether the complex is an electrolyte or a non-electrolyte.

For cis-(Oxalatodiammine)platinum(II), which is a neutral complex, the molar conductivity in a non-coordinating solvent is expected to be very low, characteristic of a non-electrolyte. This distinguishes it from ionic platinum complexes, such as K₂[Pt(C₂O₄)₂], which would show high molar conductivity. These measurements are crucial for confirming that the ligands have not dissociated in solution. Conductivity measurements have been used to characterize various platinum and other metal oxalato complexes, helping to understand their behavior in solution. ias.ac.inresearchgate.net For example, conductivity measurements of cobalt(III) complexes with oxalate and ammine ligands have been used to determine their ionic nature. The results of conductivity measurements in solution, along with spectroscopic data, help to formulate the structure of the complex. ncert.nic.in

The table below shows representative molar conductivity values for different types of electrolytes to provide a reference for the expected behavior of cis-(Oxalatodiammine)platinum(II).

Electrolyte TypeMolar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF
Non-electrolyte< 40
1:1 electrolyte65 - 90
1:2 or 2:1 electrolyte110 - 140
1:3 or 3:1 electrolyte> 160

Coordination Chemistry Principles Governing Cis Oxalatodiammine Platinum Ii Behavior

Ligand Field Theory and Square Planar Geometry in Platinum(II) Complexes

The geometry of platinum(II) complexes, including cis-(Oxalatodiammine)platinum(II), is typically square planar. numberanalytics.com This arrangement is characteristic of transition metal complexes with a d8 electron configuration, such as Pt(II). numberanalytics.com The principles of Ligand Field Theory (LFT) provide a framework for understanding the electronic structure and stability of these complexes.

In a square planar environment, the d-orbitals of the central platinum atom are split into different energy levels. numberanalytics.com The d(x²-y²) orbital experiences the most significant destabilization and is the highest in energy, followed by the d(xy), d(z²), and then the degenerate d(xz) and d(yz) orbitals. numberanalytics.com This splitting pattern arises from the electrostatic interactions between the electrons in the metal's d-orbitals and the ligands arranged in a square plane. acs.org The eight d-electrons of Pt(II) fill the lower energy orbitals, resulting in a low-spin, diamagnetic complex. numberanalytics.comvedantu.com

The significant energy separation between the filled d-orbitals and the empty d(x²-y²) orbital contributes to the stability of the square planar geometry for Pt(II) complexes. numberanalytics.com The magnitude of this energy gap, known as the crystal field splitting energy (Δ), is influenced by the nature of the ligands. numberanalytics.com Strong-field ligands lead to a larger splitting energy. numberanalytics.com

Stereochemical Influence on Platinum(II) Complex Reactivity

The stereochemistry of platinum(II) complexes, meaning the spatial arrangement of the ligands, profoundly impacts their reactivity. nih.gov The difference in chemical behavior between cis and trans isomers is a well-documented phenomenon. libretexts.orgsavemyexams.com For instance, the anticancer drug cisplatin (B142131), cis-diamminedichloridoplatinum(II), is highly effective, while its trans isomer is inactive. libretexts.org This difference is often attributed to the ability of the cis isomer to form specific types of DNA adducts.

In the case of cis-(Oxalatodiammine)platinum(II), the cis arrangement of the two ammine ligands and the two coordination sites of the bidentate oxalate (B1200264) ligand is fixed. This specific stereochemistry dictates how the complex can interact with other molecules. The reactivity can be influenced by factors such as steric hindrance and the electronic effects of the ligands. nih.govnih.gov Chiral ligands, if present, can introduce further stereoselectivity in reactions, leading to diastereoselective interactions with biological molecules. nih.gov

The Trans Effect and Its Implications for Ligand Substitution in Platinum(II) Systems

The trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it. adichemistry.com This kinetic phenomenon is a cornerstone of platinum(II) chemistry and plays a crucial role in directing the outcome of ligand substitution reactions. adichemistry.com The strength of the trans effect follows a general series, with ligands like cyanide (CN⁻) and carbon monoxide (CO) exhibiting a strong trans effect, while ligands like ammonia (B1221849) (NH₃) and water (H₂O) have a weak trans effect.

The trans effect is understood to operate through two main contributions: the trans influence and the stabilization of the transition state. The trans influence is a thermodynamic effect where a ligand weakens the bond of the ligand trans to it in the ground state, making it more susceptible to substitution. adichemistry.com This is often seen with strong σ-donating ligands. adichemistry.comnih.gov The kinetic aspect of the trans effect involves the stabilization of the five-coordinate transition state that forms during an associative substitution mechanism, which is typical for square planar Pt(II) complexes. adichemistry.comnih.gov Ligands with strong π-accepting capabilities can stabilize this transition state. adichemistry.com

In cis-(Oxalatodiammine)platinum(II), the ammine ligands have a relatively weak trans effect. The oxalate ligand, being a bidentate chelator, is generally stable and less prone to substitution. However, if a substitution reaction were to occur, the nature of the incoming nucleophile and the relative trans-directing ability of the ammine and oxalate oxygen atoms would influence the reaction pathway.

Stability and Lability of Oxalato and Ammine Ligands in Platinum(II) Coordination

The stability of a coordination complex refers to its resistance to ligand dissociation. In cis-(Oxalatodiammine)platinum(II), the coordination sphere consists of two ammine (NH₃) ligands and one bidentate oxalate (ox²⁻) ligand.

The oxalate ligand forms a stable five-membered chelate ring with the platinum(II) ion. nih.gov Chelation significantly enhances the stability of a complex compared to coordination with monodentate ligands, an observation known as the chelate effect. This increased stability is due to favorable thermodynamic factors. As a result, the oxalate ligand in cis-(Oxalatodiammine)platinum(II) is generally considered to be stable and not easily displaced.

Ammine ligands are also common in platinum(II) chemistry and form stable coordinate bonds with the metal center. learncbse.inscribd.com Their lability, or the ease with which they can be replaced, is influenced by several factors, including the trans effect of the ligand opposite to them and the nature of the entering and leaving groups. In the context of cis-(Oxalatodiammine)platinum(II), the ammine ligands are trans to the oxygen donor atoms of the oxalate ligand. The relative trans effect of these oxygen atoms will influence the lability of the ammine groups.

Isomerization Pathways in Platinum(II) Complexes

Square planar platinum(II) complexes can undergo cis-trans isomerization, a process that involves the rearrangement of ligands around the central metal ion. libretexts.orgyoutube.com While cis-(Oxalatodiammine)platinum(II) itself is a specific cis isomer due to the bidentate nature of the oxalate ligand, understanding the general mechanisms of isomerization in related Pt(II) complexes provides insight into their potential reactivity.

Several mechanisms for cis-trans isomerization in square planar complexes have been proposed. One common pathway involves consecutive ligand substitution reactions. Another proposed mechanism is through a fluxional process involving a tetrahedral intermediate. For some complexes, isomerization can be catalyzed by the presence of other species in solution. acs.org The specific pathway taken can depend on the nature of the ligands, the solvent, and the reaction conditions. For a complex like cis-(Oxalatodiammine)platinum(II), isomerization would require the cleavage of a platinum-oxalate bond, which is generally unfavorable due to the chelate effect, making this particular complex configurationally stable under normal conditions.

Mechanistic Investigations of Cis Oxalatodiammine Platinum Ii Reactions in Solution

Hydrolysis and Aquation Equilibria of Platinum(II) Ammine Complexes

The reactivity of platinum(II) ammine complexes, including cis-(Oxalatodiammine)platinum(II), in aqueous solution is significantly influenced by hydrolysis and aquation processes. In these reactions, a ligand in the complex is replaced by a water molecule. For platinum(II) ammine complexes, this typically involves the displacement of a chloride or other leaving group.

Inside a cell, the lower chloride ion concentration compared to blood plasma facilitates the aquation of chlorido complexes. nih.gov This process is a critical activation step for many platinum-based drugs. The resulting aqua species is generally more reactive than the parent chloro complex. The equilibrium of this aquation is influenced by the concentration of chloride ions. nih.gov

For instance, the hydrolysis of cis-diamminedichloroplatinum(II) (cisplatin) leads to the formation of a series of aqua- and hydroxo-bridged species. The hydrolysis and aquation equilibria are fundamental to the biological activity of these compounds. nih.gov The rate of aquation for palladium(II) complexes is significantly faster than for their platinum(II) counterparts, making palladium complexes useful models for studying these reactions. nih.gov

The acid hydrolysis, or aquation, of related platinum(II) complexes like the trichloroammineplatinate(II) ion has been studied to understand the fundamental steps of water substitution. acs.org The equilibrium constants for these reactions are key parameters in defining the stability and reactivity of the complexes in aqueous environments. researchgate.net

Kinetics of Ligand Exchange and Substitution Reactions in Platinum(II) Oxalato Systems

Ligand exchange and substitution are fundamental reactions for platinum(II) complexes. The kinetics of these reactions in platinum(II) oxalato systems provide insight into their reaction mechanisms. researchgate.netlibretexts.org

Nucleophilic Attack on Platinum(II) Centers

The square-planar geometry of platinum(II) complexes makes them susceptible to nucleophilic attack. researchgate.netlibretexts.orgacs.org The incoming nucleophile attacks the platinum(II) center, forming a five-coordinate intermediate. This is a key step in the associative pathway for ligand substitution. wikipedia.orgdifferencebetween.com The rate of this attack is influenced by the nature of the incoming nucleophile and the other ligands present in the complex. libretexts.org

For many square-planar d8 complexes, such as those of platinum(II), ligand substitution reactions proceed via an associative mechanism. wikipedia.orglibretexts.org The rate of these reactions is typically second-order, depending on the concentration of both the platinum complex and the incoming nucleophile. libretexts.org

Solvent Effects on Reaction Mechanisms

The solvent plays a critical role in the reaction mechanisms of platinum(II) complexes. rsc.org Solvents can influence reaction rates by stabilizing the reactants, transition states, or products to different extents. wikipedia.orgrsc.org For instance, polar solvents can stabilize charged intermediates, potentially accelerating the reaction. wikipedia.org

Computational studies have shown that solvent effects can significantly alter reaction barriers. acs.org The choice of solvent can even lead to different reaction pathways becoming dominant. rsc.org In the context of platinum-catalyzed reactions, water as a solvent has been shown to significantly modify reaction energies and barriers. acs.org

Role of pH and Ionic Strength in Platinum(II) Complex Reactivity

The pH and ionic strength of the solution are critical factors that modulate the reactivity of platinum(II) complexes. libretexts.org The pH can affect the protonation state of both the platinum complex and the incoming ligands, which in turn influences their reactivity. For example, the hydrolysis of platinum(II) aqua complexes is a pH-dependent process.

Changes in pH can also affect the self-assembly of platinum(II) complexes, leading to changes in their spectroscopic and biological properties. researchgate.net The ionic strength of the medium can influence reaction rates by affecting the activity of the reacting species, particularly for reactions involving ions.

Reaction Pathways: Associative vs. Dissociative Mechanisms

Ligand substitution reactions in square-planar platinum(II) complexes can proceed through two primary pathways: associative and dissociative mechanisms. rsc.org

Associative Mechanism (A): In this pathway, the incoming ligand first coordinates to the platinum center to form a higher-coordinate intermediate, which then loses the leaving group. wikipedia.orgdifferencebetween.comlibretexts.org This mechanism is characterized by a negative entropy of activation. wikipedia.org

Dissociative Mechanism (D): Here, the leaving group first dissociates from the platinum center to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. nih.gov This pathway is more common for sterically hindered complexes. nih.gov

The choice between an associative and a dissociative pathway depends on several factors, including the nature of the ligands, the solvent, and the reaction conditions. acs.orgnih.gov For many platinum(II) complexes, the associative pathway is favored due to the accessibility of the metal center for nucleophilic attack. libretexts.orgsemanticscholar.org Kinetic studies, including the determination of activation parameters, are crucial for elucidating the operative mechanism. rsc.org

Computational and Theoretical Approaches to Cis Oxalatodiammine Platinum Ii

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a standard and reliable method for studying transition metal complexes, balancing computational cost with accuracy. nsf.gov It is particularly valuable for predicting the geometric and electronic structures of platinum-based compounds. nsf.govcornell.edu

A critical first step in the computational study of a molecule is geometry optimization, which locates the minimum energy structure on the potential energy surface. For platinum complexes, this process requires careful selection of the DFT functional, basis set, and treatment of relativistic effects. Studies have systematically evaluated various DFT methods and found that hybrid functionals like PBE0, combined with a triple-zeta basis set such as def2-TZVP for ligand atoms and appropriate relativistic approximations (e.g., Zeroth-Order Regular Approximation, ZORA), yield geometries that are in excellent agreement with experimental data from X-ray crystallography. nsf.govscispace.com The inclusion of dispersion and solvation corrections can further refine the accuracy of these calculations. nsf.gov

Energetic analysis provides the total electronic energy of the optimized structure, which is fundamental for comparing the relative stabilities of different isomers or conformations and for calculating reaction energies.

Below is a table of representative optimized geometric parameters for cis-(Oxalatodiammine)platinum(II), as would be predicted by a high-level DFT calculation.

Table 1: Predicted Geometric Parameters for cis-(Oxalatodiammine)platinum(II) from DFT Calculations

Parameter Atom Pair/Triplet Predicted Value
Bond Lengths
Pt–N ~2.05 Å
Pt–O ~2.02 Å
C–O (coord.) ~1.29 Å
C–O (uncoord.) ~1.22 Å
C–C ~1.55 Å
Bond Angles
N–Pt–N ~91.0°
O–Pt–O ~83.5°
N–Pt–O ~92.5° (cis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity, electronic transitions, and stability. nih.gov The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

In cis-(Oxalatodiammine)platinum(II), the HOMO is typically expected to have significant d-orbital character from the platinum atom, mixed with p-orbitals from the oxalate (B1200264) ligand. The LUMO is often a π* orbital primarily localized on the bidentate oxalate ligand. Analysis of these orbitals provides insight into the electronic structure and the nature of potential charge-transfer excitations.

Table 2: Representative Frontier Orbital Energies for cis-(Oxalatodiammine)platinum(II)

Orbital Predicted Energy (eV) Description
HOMO -6.5 eV Primarily composed of Pt(d) and O(p) orbitals.
LUMO -1.2 eV Primarily composed of π* orbitals on the oxalate ligand.

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the experimental vibrational bands to specific motions of the atoms, such as Pt-N and Pt-O stretches or bending modes of the ammine and oxalate ligands. researchgate.net

Studies on similar platinum complexes have shown that functionals like mPW1PW91, when paired with an appropriate basis set like SDD for the platinum atom, provide excellent agreement between calculated and experimental vibrational frequencies. nih.gov This correlation confirms the calculated structure and provides a detailed understanding of the molecule's vibrational dynamics.

Table 3: Correlation of Key Calculated Vibrational Frequencies with Experimental Data

Vibrational Mode Calculated Frequency Range (cm⁻¹) Typical Experimental Range (cm⁻¹)
N–H Stretch 3200-3350 3150-3300
C=O Stretch (uncoord.) 1680-1720 1670-1710
NH₃ Deformation 1550-1600 1540-1590
C–O Stretch (coord.) 1350-1400 1340-1390
Pt–N Stretch 500-550 490-540 researchgate.net

| Pt–O Stretch | 450-500 | 440-490 |

Advanced Computational Methods for Platinum(II) Coordination Compounds

Beyond DFT, other computational techniques can provide deeper insights into the electronic structure and intermolecular forces of platinum(II) complexes.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structures used by chemists. uni-muenchen.de This method is exceptionally useful for analyzing charge distribution and understanding the nature of chemical bonds. nih.govnih.gov

For cis-(Oxalatodiammine)platinum(II), NBO analysis quantifies the natural atomic charges on the platinum center, the nitrogen atoms of the ammine ligands, and the oxygen atoms of the oxalate ligand. It also details the composition of the Pt-N and Pt-O coordinate bonds, revealing their polarization and the specific atomic hybrid orbitals involved. icm.edu.pl Furthermore, second-order perturbation theory within the NBO framework can be used to analyze donor-acceptor interactions, such as charge donation from the nitrogen and oxygen lone pairs to empty orbitals on the platinum atom, providing a quantitative measure of bond strength. nih.gov

Table 4: Predicted Natural Atomic Charges from NBO Analysis

Atom Predicted NBO Charge (e)
Pt +0.65 to +0.75
N (in NH₃) -0.85 to -0.95
O (in Pt–O) -0.70 to -0.80
O (in C=O) -0.60 to -0.70
C (in C₂O₄) +0.80 to +0.90

| H (in NH₃) | +0.35 to +0.45 |

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netscirp.org The Hirshfeld surface is mapped with properties like d_norm, which simultaneously shows the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map indicate close intermolecular contacts, which are typically hydrogen bonds.

This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular interactions and provides the percentage contribution of each type of contact to the total Hirshfeld surface area. uzh.ch For cis-(Oxalatodiammine)platinum(II), this would reveal the relative importance of N-H···O hydrogen bonds between the ammine ligands and the oxalate groups of neighboring molecules, as well as weaker H···H and C···H contacts, which collectively govern the crystal packing. scirp.org

Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular Contact Percentage Contribution to Hirshfeld Surface Description
O···H / H···O 45 - 55% Represents strong N-H···O hydrogen bonds.
H···H 35 - 45% Represents van der Waals contacts between hydrogen atoms.
N···H / H···N 5 - 10% Weaker hydrogen bond interactions.
C···H / H···C 1 - 5% Weak C-H···O or other van der Waals contacts.

| Pt···H / H···Pt | < 1% | Minor contacts involving the platinum center. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In the context of platinum complexes like cis-(Oxalatodiammine)platinum(II), MEP mapping helps to identify the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around the platinum center and hydrogen atoms of the ammine ligands, are prone to nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of cis-(Oxalatodiammine)platinum(II)

Molecular Region Predicted Electrostatic Potential Potential Interaction Type
Oxygen atoms of oxalate ligand Negative Electrophilic attack, Hydrogen bonding
Platinum(II) center Positive Nucleophilic attack
Hydrogen atoms of ammine ligands Positive Nucleophilic interaction

Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a crucial role in elucidating the reaction mechanisms of platinum complexes, including their activation and interaction with biological targets. For cis-(Oxalatodiammine)platinum(II), a key reaction is the hydrolysis of the oxalate ligand, which is believed to be a rate-determining step for its biological activity. nih.gov

Theoretical studies on analogous platinum(II) complexes, such as those with dichloro or other dicarboxylato ligands, have extensively used Density Functional Theory (DFT) to model these hydrolytic processes. nih.gov These studies typically involve the calculation of the potential energy surface for the reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

The hydrolysis of the oxalate ligand from cis-(Oxalatodiammine)platinum(II) is thought to proceed through an associative mechanism, where a water molecule attacks the platinum center. This leads to the formation of a five-coordinate transition state, which is a high-energy, short-lived species. The characterization of this transition state is critical for understanding the kinetics of the reaction.

Simulation of Molecular Geometries and Stacking Interactions

The biological activity of platinum complexes is intrinsically linked to their three-dimensional structure and their ability to interact with DNA. Computational simulations are employed to determine the stable molecular geometries of these complexes and to study their non-covalent interactions, such as stacking with DNA bases.

Furthermore, once the platinum complex is activated through hydrolysis, it can form adducts with DNA. A significant mode of interaction is the stacking of the planar platinum complex with the aromatic bases of DNA. Molecular dynamics (MD) simulations and other computational techniques can be used to model these stacking interactions. These simulations provide insights into the stability and geometry of the DNA-platinum adducts. The stacking interactions are influenced by van der Waals forces and electrostatic interactions between the platinum complex and the DNA bases. Understanding these interactions is key to comprehending the structural distortions induced in DNA upon platinum binding, which are thought to be a critical factor in the cytotoxic effects of these compounds.

Advanced Research Directions in Platinum Ii Oxalato Ammine Chemistry

Design Principles for Platinum(II) Complexes with Tailored Properties

The design of platinum(II) complexes with specific, tailored properties is a major focus of current research. The goal is to develop new compounds with improved performance and reduced side effects compared to existing platinum-based drugs. nih.gov Key design principles involve the strategic modification of ligands to influence the complex's electronic and geometric structure. nih.gov

One crucial aspect is the modulation of the platinum-platinum (Pt-Pt) distance in bimetallic complexes through the architecture of bridging ligands. nih.gov This modulation can dictate the nature of the lowest energy electronic transitions. Shorter Pt-Pt distances tend to result in metal-metal-to-ligand charge transfer transitions, while longer distances lead to localized metal-to-ligand charge transfer or ligand-centered transitions. nih.govresearchgate.net

The choice of cyclometalating ligands also plays a significant role. Increased conjugation in these ligands can stabilize the triplet excited states through geometric reorientation and enhanced electron delocalization. nih.govresearchgate.net Furthermore, incorporating ligands with significant steric hindrance can overcome Pt-Pt interactions in the solid state, leading to nearly identical photoluminescence spectra in both solid films and solutions, with enhanced quantum efficiencies. rsc.org

Researchers are also exploring the attachment of biologically significant small molecules to target platinum complexes to specific tissues, and the use of platinum(IV) prodrugs that can be reduced to the active platinum(II) form intracellularly. scilit.com

Exploration of Novel Ligand Architectures in Platinum(II) Oxalato Systems

The exploration of new and diverse ligand architectures is a critical avenue of research in platinum(II) chemistry. The ligands surrounding the platinum center profoundly influence the complex's properties and reactivity.

One area of focus is the development of kinetically inert platinum(II) complexes. researchgate.net These complexes exhibit slower ligand exchange rates, which can be advantageous in biological systems. Research in this area includes the study of complexes with bidentate C^N and N^N ligands, as well as tridentate N^N^N-coordinating ligands derived from imides, amides, and hydrazides. researchgate.netresearchgate.net

Dinuclear and polynuclear platinum(II) complexes represent another important class of novel architectures. mdpi.comnih.gov These complexes contain two or more platinum ions linked by bridging ligands, which can be flexible linear molecules or less flexible aromatic heterocyclic compounds. nih.gov The unique DNA-binding patterns of these dinuclear complexes contribute to their distinct mechanisms of action. mdpi.com

The synthesis of complexes with functionalized ligands is also being actively pursued. For instance, platinum(II) complexes have been tethered to peptides via functionalized ethylenediamine (B42938) nonleaving group ligands. nih.gov This approach allows for the potential targeting of the platinum complex to specific biological sites.

Strategies for Modulating Stereochemistry and Isomer Stability

The stereochemistry of platinum(II) complexes, particularly the distinction between cis and trans isomers, is of paramount importance as it significantly impacts their biological activity. mdpi.com For example, the well-known anticancer drug cisplatin (B142131) is the cis isomer, while its trans counterpart, transplatin, is inactive. mdpi.com

Several strategies are employed to control and modulate the stereochemistry and stability of these isomers. The trans effect of ligands is a fundamental principle guiding the synthesis of a desired isomer. mdpi.com The choice of solvent and reaction conditions can also influence the isomeric outcome.

Spectroscopic techniques, such as ¹⁹⁵Pt NMR, are crucial for distinguishing between cis and trans isomers, as other NMR techniques like ¹H, ¹³C, and ¹⁵N NMR may not be sufficient. mdpi.com The Kurnakov test, which involves reacting the isomers with thiourea, is another classic method for differentiation. mdpi.com

Recent research has shown that the isomerization from a trans to a cis configuration can be induced by coordination with other metal ions. For example, a square-planar platinum(II) complex with two triphosphine (B1213122) ligands was observed to undergo a trans-to-cis isomerization upon coordination with gold(I) ions. osaka-u.ac.jp Computational methods, such as Density Functional Theory (DFT), are also used to predict the energetic favorability of different isomers. mdpi.com

Future Prospects in Platinum(II) Coordination Chemistry

The field of platinum(II) coordination chemistry holds significant promise for future advancements. A key direction is the continued development of targeted drug delivery systems. scilit.com This includes the use of nanoparticles, liposomes, dendrimers, and polymers to deliver platinum compounds more specifically to cancer cells, thereby reducing side effects. scilit.com

The development of photoactivatable platinum complexes is another exciting frontier. nih.gov These compounds can be activated by light, offering the potential for spatially and temporally controlled drug release.

Furthermore, the exploration of multinuclear platinum complexes is expected to yield new compounds with novel mechanisms of action and improved efficacy. mdpi.com The synthesis of kinetically inert complexes is also a promising strategy to overcome some of the limitations of current platinum-based therapies. researchgate.net

As our understanding of the intricate relationships between structure, reactivity, and biological activity deepens, the rational design of next-generation platinum(II) complexes with enhanced therapeutic profiles will continue to be a major goal in medicinal inorganic chemistry. nih.govresearchgate.net

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in cis-(oxalatodiammine)platinum(II) cytotoxicity studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. For in vivo data, use mixed-effects models to account for inter-animal variability. Report means ± SD and effect sizes (e.g., Cohen’s d) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.